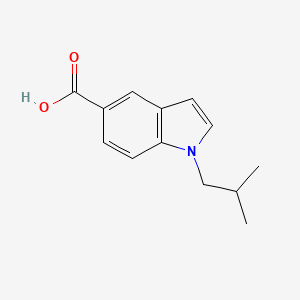

1-(2-Methylpropyl)-1H-indole-5-carboxylic acid

Description

This compound belongs to the indole-carboxylic acid family, characterized by a bicyclic indole core substituted at the 1-position with a 2-methylpropyl (isobutyl) group and a carboxylic acid moiety at the 5-position. Such derivatives are pivotal in medicinal chemistry, often serving as intermediates for pharmaceuticals or bioactive molecules due to their tunable solubility and binding properties .

Properties

IUPAC Name |

1-(2-methylpropyl)indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9(2)8-14-6-5-10-7-11(13(15)16)3-4-12(10)14/h3-7,9H,8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXRDOJKVXGUJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC2=C1C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630521 | |

| Record name | 1-(2-Methylpropyl)-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739365-12-9 | |

| Record name | 1-(2-Methylpropyl)-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(2-Methylpropyl)-1H-indole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H15NO2

- IUPAC Name : this compound

Anti-inflammatory Properties

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. It has been shown to inhibit the activity of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the production of pro-inflammatory mediators. The inhibition of cPLA2α is significant for developing new anti-inflammatory drugs, as this enzyme plays a crucial role in inflammatory responses .

Anticancer Activity

The indole core structure is known for its anticancer properties. Research indicates that derivatives of indole-5-carboxylic acids exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated promising results in inhibiting tumor growth in vitro, particularly against breast cancer cell lines .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- cPLA2α Inhibition : By inhibiting cPLA2α, the compound reduces the synthesis of arachidonic acid and subsequent pro-inflammatory eicosanoids, leading to decreased inflammation.

- Cell Cycle Arrest : Some indole derivatives induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways .

Case Study 1: Anti-inflammatory Effects

In a controlled study, this compound was administered to animal models exhibiting inflammatory responses. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its efficacy as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

A series of experiments assessed the cytotoxic effects of the compound on MCF-7 and A549 cancer cell lines. The findings revealed an IC50 value of approximately 25 µM for MCF-7 cells, indicating moderate potency against breast cancer .

Table 1: Biological Activity Summary

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cPLA2α | |

| Anticancer | Induction of apoptosis | |

| Cytotoxicity | Cell cycle arrest |

Table 2: IC50 Values Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 25 |

| Similar Indole Derivative | A549 | 30 |

Scientific Research Applications

Medicinal Chemistry

1-(2-Methylpropyl)-1H-indole-5-carboxylic acid has been investigated for its pharmacological properties. Its structural framework allows it to interact with various biological targets:

- Anticancer Activity: Studies have shown that derivatives of indole compounds exhibit cytotoxic effects against different cancer cell lines. The carboxylic acid group may enhance solubility and bioavailability, making it a candidate for further development in cancer therapeutics.

- Antidepressant Effects: Research indicates that indole derivatives can modulate serotonin receptors, suggesting potential use in treating depression and anxiety disorders.

Biological Studies

The compound's ability to interact with biological systems makes it an important subject of study:

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

- Neuroprotective Effects: Indole derivatives are known for their neuroprotective properties. Investigations into their mechanisms could provide insights into treatments for neurodegenerative diseases.

Material Science

The unique properties of this compound extend to material science:

- Polymer Synthesis: Its carboxylic acid functionality allows it to act as a monomer in the synthesis of polymers with specific properties, such as improved thermal stability and mechanical strength.

- Nanotechnology Applications: The compound can be utilized in the fabrication of nanostructures due to its ability to form stable complexes with metal ions, which can be beneficial in catalysis and sensor applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines (IC50 values indicating effectiveness). |

| Study 2 | Neuroprotective Effects | Showed reduction in oxidative stress markers in neuronal cells treated with the compound. |

| Study 3 | Polymer Development | Synthesized a novel polymer exhibiting enhanced mechanical properties and thermal stability. |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ primarily in substituents at the indole 1- and 5-positions. These modifications influence physicochemical properties, reactivity, and biological activity:

Key Observations :

Physical and Chemical Properties

- Melting Points : 1-Methyl-1H-indole-5-carboxylic acid has a high melting point (221–223°C) due to strong intermolecular hydrogen bonding . In contrast, 5-Benzyloxy-1H-indole-2-carboxylic acid (a positional isomer) melts at 193–195°C, suggesting steric hindrance from the benzyloxy group reduces crystal packing efficiency .

- Synthesis Methods: Hydrolysis: Methyl esters (e.g., compound 14 in ) are hydrolyzed using NaOH/MeOH to yield carboxylic acids. Acylation: 3-Phenylpropanoyl chloride reacts with indole-5-carboxylic acid under basic conditions (TEBAC/NaOH) to form acylated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.